N-Amino vs. Non-Aminated Analog: Hydrogen-Bond Donor Count and Topological Polar Surface Area (tPSA) Comparison
The presence of the primary amino group in 1-amino-4-(2-thenoyl)piperazine adds one hydrogen-bond donor (HBD) relative to 1-(2-thenoyl)piperazine (HBD = 0), and increases the topological polar surface area (tPSA). These differences directly affect membrane permeability, solubility, and target-binding enthalpy [1]. Higher tPSA and HBD count generally correlate with improved aqueous solubility but reduced passive membrane permeability, which is a critical consideration in CNS drug discovery programs where the compound is employed as a cholinergic modulator scaffold [2].
| Evidence Dimension | Hydrogen-bond donor count and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | HBD = 1 (primary amine); tPSA ≈ 49.8 Ų (calculated using standard fragment-based method for NN1CCN(C(=O)c2cccs2)CC1) |
| Comparator Or Baseline | 1-(2-Thenoyl)piperazine: HBD = 0; tPSA ≈ 32.8 Ų (calculated). 1-Amino-4-benzoylpiperazine: HBD = 1; tPSA ≈ 49.8 Ų (identical core, differing only in thiophene vs. phenyl ring). |
| Quantified Difference | ΔHBD = +1 (vs. 1-(2-thenoyl)piperazine); ΔtPSA ≈ +17 Ų (vs. 1-(2-thenoyl)piperazine); ΔtPSA ≈ 0 Ų (vs. 1-amino-4-benzoylpiperazine, highlighting that the thenoyl group itself does not alter tPSA relative to benzoyl but contributes distinct electronic properties). |
| Conditions | In silico calculation based on SMILES structures; tPSA values derived from Ertl fragment-based method. No experimental logP or solubility data located for the target compound. |
Why This Matters
The additional HBD directly determines the compound's ability to engage in hydrogen-bonding interactions with biological targets and influences its ADME profile relative to non-aminated analogs, guiding procurement decisions when CNS permeability or solubility must be balanced.
- [1] Ertl, P.; Rohde, B.; Selzer, P. Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. J. Med. Chem. 2000, 43, 3714–3717. tPSA method used for calculation. Values for 1-amino-4-(2-thenoyl)piperazine and comparators computed from SMILES. View Source
- [2] Fujisawa Pharmaceutical Co., Ltd. New aminopiperazine derivatives. European Patent EP0436734A1, published 1991-07-17. Context of cholinergic activity and CNS application of N-aminopiperazine derivatives. View Source
